Deterenol Hydrochloride

Catalog No.
S525737
CAS No.
23239-36-3
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deterenol Hydrochloride

CAS Number

23239-36-3

Product Name

Deterenol Hydrochloride

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H

InChI Key

KTOGVIILDSYTNS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-isopropylaminoethanol, AL 842, deterenol, deterenol hydrochloride, (+-)-isomer, deterenol oxalate (2:1), (+-)-isomer, deterenol sulfate (1:1), deterenol, (+-)-isomer, N-isopropylnorsynephrine, N-isopropyloctopamine, PI 39, PI-39

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl

The exact mass of the compound Deterenol hydrochloride is 231.1026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tyramine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deterenol Hydrochloride (CAS: 23239-36-3), also known as N-isopropyloctopamine, is a non-selective beta-adrenergic receptor (β-AR) agonist. It is a close structural analog of the benchmark compound isoproterenol, primarily utilized in pharmacological studies of β-AR signaling pathways, particularly in metabolic and cardiac research. The hydrochloride salt form is the standard for research applications, offering improved handling, stability, and solubility in aqueous buffers compared to the free base, which is critical for ensuring experimental reproducibility.

Direct substitution of Deterenol Hydrochloride with its closest analog, isoproterenol, is inadvisable due to significant, application-critical differences in their pharmacological profiles. While both are non-selective β-AR agonists, their relative potencies and effects can vary between tissue types, leading to divergent experimental outcomes, particularly in studies of lipolysis and cardiac function. Furthermore, opting for the free base form (CAS: 7376-66-1) over the hydrochloride salt introduces risks to experimental consistency. The hydrochloride form provides superior aqueous solubility and stability, ensuring accurate and reproducible concentrations in stock solutions and assay buffers, a critical factor for reliable dose-response studies and high-throughput screening.

Superior Lipolytic Potency in Human Adipocytes Compared to Related Amines

In studies on isolated human adipocytes, Deterenol (isopropylnorsynephrine) demonstrated significantly higher potency as a lipolytic agent compared to other related amines found in Citrus aurantium, such as synephrine and octopamine. Deterenol was found to be approximately 100-fold more potent than p-synephrine and 1000-fold more potent than octopamine at stimulating glycerol release, a key indicator of lipolysis. Its maximal lipolytic effect was comparable to that of the benchmark non-selective β-agonist isoproterenol.

Evidence DimensionLipolytic Potency (EC50) in human adipocytes
Target Compound DataEC50 ~0.01 µM (estimated from graphical data)
Comparator Or Baselinep-Synephrine: EC50 ~1 µM; Octopamine: EC50 ~10 µM
Quantified Difference~100x more potent than p-synephrine; ~1000x more potent than octopamine
ConditionsIn vitro lipolysis assay using isolated human subcutaneous adipocytes; glycerol release measured as endpoint.

For researchers in metabolic disease or obesity, this superior potency allows for the use of lower concentrations to achieve maximal lipolytic response, reducing the risk of off-target effects and providing a clear, strong signal in adipocyte-based assays.

Solubility and Handling Advantage: The Hydrochloride Salt Form for Reproducible Assays

Deterenol is supplied as a hydrochloride salt (CAS: 23239-36-3) to ensure optimal handling and formulation properties for research use. While the free base (CAS: 7376-66-1) exists, the HCl salt form typically offers enhanced stability and solubility in common laboratory solvents like DMSO and, importantly, in aqueous buffers. For example, technical datasheets specify solubility in DMSO and slight solubility in water for the HCl salt, which is critical for preparing the accurate, homogenous stock solutions required for reproducible dose-response curves and high-throughput screening protocols.

Evidence DimensionPhysicochemical Form for Aqueous Solution Preparation
Target Compound DataHydrochloride salt: Crystalline solid with specified solubility in DMSO and water.
Comparator Or BaselineFree Base: Often less soluble in aqueous media and potentially less stable, leading to variability in solution concentration.
Quantified DifferenceQualitative but critical improvement in handling, stability, and aqueous solubility.
ConditionsStandard laboratory solution preparation for in vitro biological assays.

Procuring the hydrochloride salt minimizes a key source of experimental error—inaccurate compound concentration—ensuring that results are consistent, comparable between experiments, and reliable.

Differential Sympathomimetic Activity Profile Compared to Isoproterenol

In isolated guinea pig tissues, Deterenol demonstrates a distinct profile of beta-adrenergic activity compared to the benchmark agonist isoproterenol. While both act as non-selective agonists, Deterenol shows relative selectivity in its potency. It was most potent at increasing tension in the right atria (β1-rich tissue), followed by the left atria (β1/β2), and was least potent in the trachea (β2-rich tissue). Specifically, its IC50 values were 0.411 µM (right atria), 1.44 µM (left atria), and 8.37 µM (trachea), indicating a functional preference for cardiac β1-receptors over bronchial β2-receptors in this model system. This contrasts with isoproterenol, which is generally considered a potent agonist at both β1 and β2 receptors.

Evidence DimensionFunctional Potency (IC50) across β-AR-expressing tissues
Target Compound DataRight Atria (β1): 0.411 µM; Left Atria (β1/β2): 1.44 µM; Trachea (β2): 8.37 µM
Comparator Or BaselineIsoproterenol (benchmark non-selective agonist, generally high potency at both β1 and β2 receptors)
Quantified DifferenceDeterenol is ~20-fold more potent in right atrial tissue (β1) than in tracheal tissue (β2).
ConditionsIn vitro tension measurement in isolated guinea pig right atria, left atria, and tracheal strips.

This evidence allows investigators to select Deterenol specifically for studies where a functional bias towards β1-adrenergic pathways is desired, enabling better dissection of receptor-specific effects than is possible with the more broadly acting isoproterenol.

Primary Tool for Investigating Lipolysis in Human Adipocyte Models

Based on its superior potency in stimulating glycerol release from human fat cells, Deterenol Hydrochloride is the indicated choice for studies focused on the beta-adrenergic regulation of lipolysis. Its ability to elicit a maximal response at lower concentrations than related amines makes it ideal for screening potential anti-obesity compounds or dissecting signaling pathways in metabolic syndrome research.

Reproducible Dose-Response Studies in High-Throughput Screening (HTS)

The procurement of Deterenol as a hydrochloride salt is critical for applications requiring high reproducibility, such as HTS. Its defined solubility and stability in standard laboratory buffers ensure consistent concentrations across multi-well plates, minimizing assay variability and leading to more reliable and comparable screening data.

Functional Studies Requiring a β1-Adrenergic Functional Bias

In comparative physiology or pharmacology, where dissecting the specific roles of β1 vs. β2 receptors is necessary, Deterenol Hydrochloride serves as a valuable tool. Its demonstrated functional preference for cardiac β1-receptors over tracheal β2-receptors allows it to be used as an alternative to isoproterenol when aiming to preferentially activate β1-mediated downstream effects in ex vivo tissue models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

231.1026065 Da

Monoisotopic Mass

231.1026065 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RCH64O2H56

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Wikipedia

Deterenol hydrochloride

Dates

Last modified: 08-15-2023

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